molecular formula C14H19N3O2 B4231096 N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide

N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide

Cat. No. B4231096
M. Wt: 261.32 g/mol
InChI Key: AIEHCHWAPRSECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(2-methylphenyl)-1,3-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPD has been found to have an impact on the central nervous system, which makes it a promising candidate for research on neurological disorders.

Mechanism of Action

The mechanism of action of N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide involves the modulation of dopamine and glutamate systems. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine release in the brain. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide also acts on the glutamate system by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. The modulation of dopamine and glutamate systems by N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide leads to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been found to have a number of biochemical and physiological effects. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been shown to increase dopamine release in the brain, which leads to an improvement in motor function. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has also been found to modulate the activity of NMDA receptors, which is involved in memory formation and learning. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have an antipsychotic effect, which makes it a potential treatment for schizophrenia.

Advantages and Limitations for Lab Experiments

N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has several advantages for lab experiments. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide is stable and can be easily synthesized in the lab. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has a high purity, which makes it suitable for biochemical and physiological studies. However, N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide also has some limitations for lab experiments. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide is not water-soluble, which makes it difficult to administer in vivo. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide also has a short half-life, which limits its therapeutic potential.

Future Directions

There are several future directions for research on N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide. One potential direction is the development of water-soluble derivatives of N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide, which would improve its therapeutic potential. Another direction is the investigation of the long-term effects of N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide on the dopamine and glutamate systems. Further research is also needed to determine the optimal dosage and administration of N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide for the treatment of neurological disorders. Finally, the potential application of N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide in the treatment of other neurological disorders should be explored.
Conclusion
In conclusion, N-1-(2-methylphenyl)-1,3-piperidinedicarboxamide, or N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide, is a promising chemical compound for the treatment of neurological disorders. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been found to have a positive effect on dopamine release and modulate the activity of NMDA receptors, which makes it a potential treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. While there are some limitations to its use in lab experiments, there are several future directions for research on N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide that could lead to its development as a therapeutic agent.

Scientific Research Applications

N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been extensively studied for its potential application in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been found to have a positive effect on dopamine release, which is crucial for the treatment of Parkinson's disease. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has also been shown to have an impact on the glutamate system, which is involved in memory formation and learning, making it a promising candidate for the treatment of Alzheimer's disease. N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide has been found to have an antipsychotic effect, which makes it a potential treatment for schizophrenia.

properties

IUPAC Name

1-N-(2-methylphenyl)piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-5-2-3-7-12(10)16-14(19)17-8-4-6-11(9-17)13(15)18/h2-3,5,7,11H,4,6,8-9H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHCHWAPRSECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-methylphenyl)-1,3-piperidinedicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.